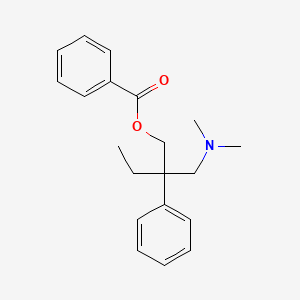
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The sodium salt form enhances its solubility in water, making it particularly useful in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methoxyaniline. This involves treating 4-methoxyaniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxybenzenesulfonic acid under alkaline conditions to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with another molecule of 4-methoxyaniline to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for temperature and pH control is crucial to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, it serves as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is widely used in the textile industry for dyeing fabrics. Its water solubility and vibrant color make it ideal for this purpose. It is also used in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo linkage can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in biological staining and research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, potassium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methylphenyl)azo)phenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-chlorophenyl)azo)phenyl)azo)-, sodium salt
Uniqueness
The unique aspect of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt lies in its dual azo linkages and methoxy groups, which confer specific chemical properties such as enhanced solubility and stability. These features make it particularly suitable for applications requiring stable and soluble dyes.
This compound’s versatility and stability make it a valuable asset in various scientific and industrial fields. Its unique chemical structure allows for a wide range of applications, from pH indicators to industrial dyes, highlighting its importance in both research and industry.
Eigenschaften
CAS-Nummer |
75198-95-7 |
|---|---|
Molekularformel |
C20H17N4NaO5S |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
sodium;4-methoxy-3-[[4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-28-17-9-7-16(8-10-17)22-21-14-3-5-15(6-4-14)23-24-19-13-18(30(25,26)27)11-12-20(19)29-2;/h3-13H,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
DBTNSEYCUDFZOM-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



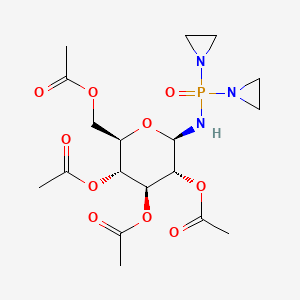

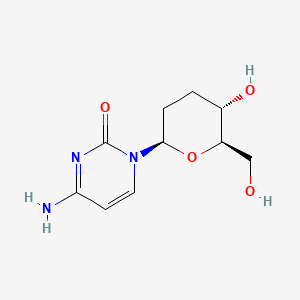





![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
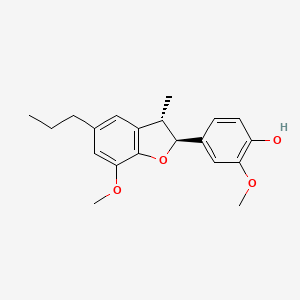
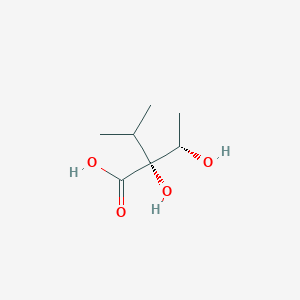
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
